molecular formula C8H12O B1282431 1-Cyclopropylpent-4-en-1-one CAS No. 31594-49-7

1-Cyclopropylpent-4-en-1-one

Cat. No.: B1282431
CAS No.: 31594-49-7
M. Wt: 124.18 g/mol
InChI Key: OIDXUJYURMOPIR-UHFFFAOYSA-N
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Description

1-Cyclopropylpent-4-en-1-one is a cyclic ketone characterized by a cyclopropyl group attached to a pent-4-en-1-one backbone. Its structure combines the strain inherent to the cyclopropane ring with the reactivity of an α,β-unsaturated ketone. The cyclopropyl group introduces significant steric strain and electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions compared to larger cyclic substituents (e.g., cyclohexyl or cyclopentenyl groups) .

Properties

IUPAC Name

1-cyclopropylpent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-4-8(9)7-5-6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDXUJYURMOPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504429
Record name 1-Cyclopropylpent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31594-49-7
Record name 1-Cyclopropylpent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpent-4-en-1-one can be synthesized through several methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol. Another method is the 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water .

Industrial Production Methods: Industrial production of this compound typically involves the use of titanium tetrachloride as a catalyst in dichloromethane at low temperatures. The reaction conditions often include temperatures ranging from -78°C to -10°C to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or the enone moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclopropylpent-4-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropylpent-4-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group can induce strain in molecular structures, influencing reactivity and binding affinity. Pathways involved include modulation of enzyme activity and alteration of metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-Cyclopropylpent-4-en-1-one and related compounds identified in the evidence:

Compound Name Cyclic Substituent Unsaturation Position Key Functional Groups CAS Number (if available)
This compound Cyclopropyl Pent-4-en-1-one Ketone, Alkene Not provided in evidence
1-Cyclohexyl-2,4-dimethylpent-4-en-1-one Cyclohexyl Pent-4-en-1-one Ketone, Alkene 62834-91-7
1-[4-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]ethan-1-one Cyclopentenyl Cyclopentene Ketone, Alkene 2704-76-9
Key Observations:
  • Cyclopropyl vs. Cyclohexyl : The cyclopropyl group in the target compound introduces greater angle strain (60° bond angles) compared to the strain-free cyclohexyl group in 1-cyclohexyl-2,4-dimethylpent-4-en-1-one. This strain enhances reactivity in ring-opening reactions or electrophilic additions .

Physicochemical Properties

While explicit data for this compound is absent, comparisons can be drawn from analogs:

Stability and Reactivity
  • Conjugation Effects : The α,β-unsaturated ketone in all compounds allows for conjugation between the carbonyl and alkene groups, enhancing electrophilicity at the β-carbon. However, steric hindrance from the cyclopropyl group may reduce nucleophilic attack efficiency compared to the cyclohexyl derivative .

Biological Activity

1-Cyclopropylpent-4-en-1-one is an organic compound characterized by its unique cyclopropyl group attached to a pentenone backbone. This compound has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through an analysis of various studies, including case studies, mechanisms of action, and comparative data.

  • Molecular Formula : C9H14O
  • Molecular Weight : 142.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation. The exact mechanism can vary depending on the specific biological context and the cellular environment.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering their activity and leading to physiological changes.

Biological Activity Profiles

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have reported that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of cell signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
2-Amino-1-cyclopropylpent-4-en-1-oneCyclopropyl derivativeAntimicrobial, anticancer
Cyclopropyl ketonesKetoneVariable; context-dependent
2-Amino-2-cyclohexylethan-1-olAmino alcoholEnzyme inhibitor

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups.
    • Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain bacterial strains.
  • Cancer Cell Line Study :
    • In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
  • Enzyme Interaction Study :
    • Research indicated that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways, suggesting potential for therapeutic applications.

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